
(R)-5-(1-Amino-2-methylpropyl)benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5-(1-Amino-2-methylpropyl)benzene-1,3-diol is an organic compound that features a benzene ring substituted with a 1-amino-2-methylpropyl group and two hydroxyl groups at the 1 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(1-Amino-2-methylpropyl)benzene-1,3-diol typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 1,3-dihydroxybenzene.
Substitution Reaction: The 1-amino-2-methylpropyl group is introduced through a substitution reaction, often using a suitable alkylating agent under basic conditions.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-5-(1-Amino-2-methylpropyl)benzene-1,3-diol may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents are chosen to enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
®-5-(1-Amino-2-methylpropyl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
®-5-(1-Amino-2-methylpropyl)benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-5-(1-Amino-2-methylpropyl)benzene-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(S)-5-(1-Amino-2-methylpropyl)benzene-1,3-diol: The enantiomer of the compound with similar chemical properties but different biological activity.
5-(1-Amino-2-methylpropyl)benzene-1,4-diol: A structural isomer with hydroxyl groups at different positions.
5-(1-Amino-2-methylpropyl)benzene-1,2-diol: Another isomer with distinct chemical and biological properties.
Uniqueness
®-5-(1-Amino-2-methylpropyl)benzene-1,3-diol is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical reactivity and biological activity compared to its isomers and enantiomers.
Propiedades
Fórmula molecular |
C10H15NO2 |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
5-[(1R)-1-amino-2-methylpropyl]benzene-1,3-diol |
InChI |
InChI=1S/C10H15NO2/c1-6(2)10(11)7-3-8(12)5-9(13)4-7/h3-6,10,12-13H,11H2,1-2H3/t10-/m1/s1 |
Clave InChI |
HMSCTQIOKABPBF-SNVBAGLBSA-N |
SMILES isomérico |
CC(C)[C@H](C1=CC(=CC(=C1)O)O)N |
SMILES canónico |
CC(C)C(C1=CC(=CC(=C1)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


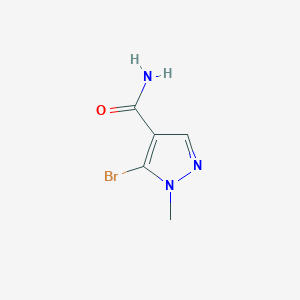
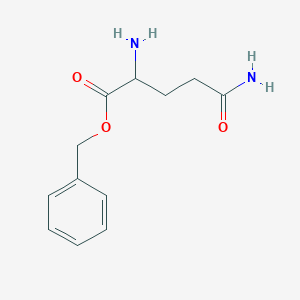
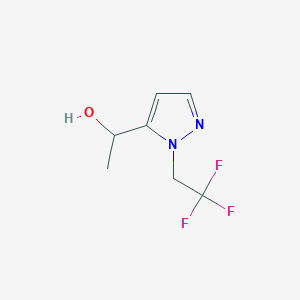
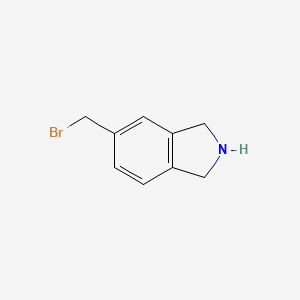
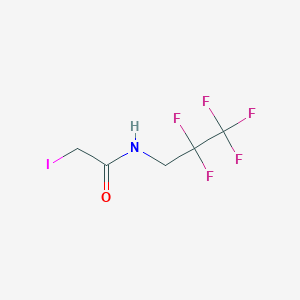
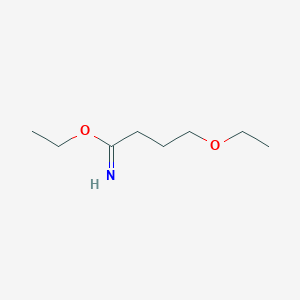
![rel-2-((1R,5S,8r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid](/img/structure/B15223397.png)

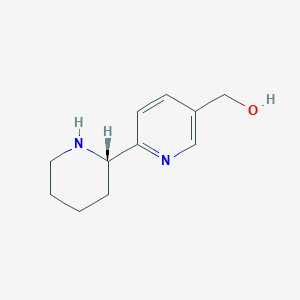
![Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]lanthanate La-HTMG-B](/img/structure/B15223413.png)
![2-(6-fluoro-5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile](/img/structure/B15223419.png)
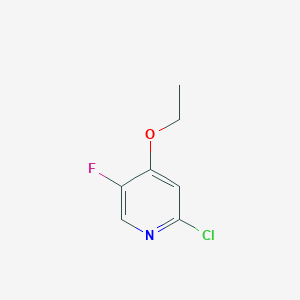
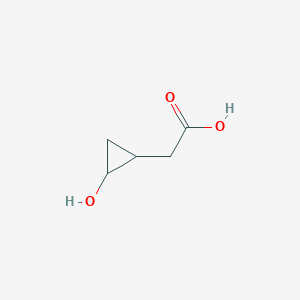
![6-Bromo-4-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B15223440.png)
